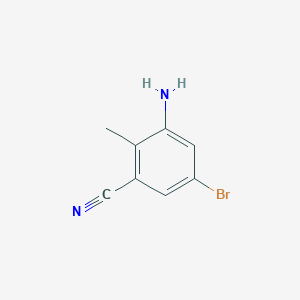

3-Amino-5-bromo-2-methylbenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-5-bromo-2-methylbenzonitrile is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Chemistry and Molecular Structure

3-Amino-5-bromo-2-methylbenzonitrile is integral in the synthesis of various complex molecules. It serves as a precursor in the synthesis of 3-Bromo-2-fluorobenzoic acid through a series of reactions including bromination, hydrolysis, diazotization, and deamination, suggesting its utility in creating specialized molecular structures (Zhou Peng-peng, 2013). Furthermore, its derivatives are recognized for their corrosion inhibition properties on mild steel, revealing the compound's significance in the field of materials chemistry (C. Verma, M. Quraishi, Ambrish Singh, 2015).

Hydrogen Bonding and Molecular Interactions

The compound also plays a critical role in the study of hydrogen bonding and molecular interactions. For instance, molecules of 2-amino-3-bromo-5-nitrobenzonitrile (a compound closely related to this compound) are linked by N-H...N and N-H...O hydrogen bonds to form intricate sheets built from alternating rings, demonstrating the compound's utility in understanding molecular arrangements and bonding (C. Glidewell, J. N. Low, S. A. McWilliam, J. Skakle, J. Wardell, 2002).

Photophysical and Photochemical Properties

In the realm of photophysical and photochemical studies, derivatives of this compound, such as zinc phthalocyanine derivatives, have been synthesized and characterized, showing remarkable potential in photodynamic therapy for cancer treatment due to their favorable properties as photosensitizers (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Electrochemical Investigations

The compound's derivatives also find applications in electrochemical studies, particularly in the investigation of green corrosion inhibitors for aluminum, demonstrating the compound's versatility and importance in various scientific research fields (C. Verma, Poonam Singh, I. Bahadur, E. Ebenso, M. Quraishi, 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known to be used as a reagent in organic synthesis, suggesting that its targets could be a variety of organic compounds.

Mode of Action

3-Amino-5-bromo-2-methylbenzonitrile is an organic compound composed of a benzene ring linked to an amine group and a bromine atom. The amine group is responsible for the reactivity of the molecule, while the bromine atom contributes to the stability of the molecule. The reactivity of the amine group is due to the presence of a lone pair of electrons on the nitrogen atom, which can form bonds with other molecules.

Biochemical Pathways

It is used in the synthesis of a wide range of compounds, including heterocycles such as imidazoles, pyrazoles, and pyridines. This suggests that it may affect various biochemical pathways depending on the specific compounds it is used to synthesize.

Pharmacokinetics

It is known that the compound has a molecular weight of 21106 g/mol

Action Environment

It is known that the compound is a colorless liquid at room temperature and has a boiling point of 166 °c, suggesting that temperature could be a significant environmental factor.

Propriétés

IUPAC Name |

3-amino-5-bromo-2-methylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-6(4-10)2-7(9)3-8(5)11/h2-3H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNAEJYUARNYAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646739 |

Source

|

| Record name | 3-Amino-5-bromo-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-36-8 |

Source

|

| Record name | 3-Amino-5-bromo-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.